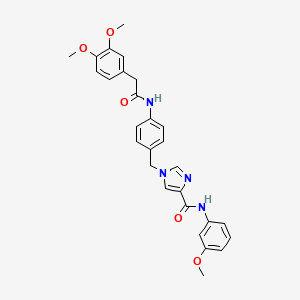

1-(4-(2-(3,4-二甲氧基苯基)乙酰氨基)苄基)-N-(3-甲氧基苯基)-1H-咪唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide" is a complex molecule that appears to be related to the family of benzimidazole and benzothiazole carboxamides. These compounds have been studied for their potential biological activities, including antiproliferative and antioxidative properties. The presence of methoxy groups and the imidazole ring in the compound suggests that it may have interesting chemical and pharmacological properties worth exploring.

Synthesis Analysis

The synthesis of related benzimidazole and benzothiazole carboxamides has been reported, where various substituents such as methoxy and hydroxy groups, as well as nitro and amino moieties, have been incorporated to evaluate their biological activities . The synthesis typically involves the formation of the carboxamide linkage and the introduction of substituents to the benzimidazole or benzothiazole scaffold. The specific synthesis route for the compound is not detailed in the provided papers, but it can be inferred that similar synthetic strategies could be employed, possibly involving acylation and amidation reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole and benzothiazole derivatives is characterized by the presence of a heterocyclic core, which in the case of the compound , includes an imidazole ring. The substituents attached to this core, such as methoxy and dimethoxy phenyl groups, can significantly influence the molecule's electronic properties and, consequently, its biological activity. Theoretical studies, such as density functional theory (DFT) calculations, can be used to rationalize the antioxidative capacities of these compounds by analyzing the formation of hydrogen bonds in the formed radicals .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole and benzothiazole carboxamides can be studied through their functionalization reactions. For example, the reaction of a pyrazole carboxylic acid chloride with 2,3-diaminopyridine has been shown to yield a carboxamide product, indicating the potential for nucleophilic acyl substitution reactions to occur . The compound may undergo similar reactions, where the imidazole ring could act as a nucleophile or electrophile depending on the reaction conditions and the presence of other reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. The presence of methoxy groups can affect the molecule's lipophilicity and hydrogen bonding capacity, which in turn can impact its pharmacokinetic properties. The compound's chemical properties, including its reactivity in various chemical reactions, can be studied experimentally or through computational methods to predict its behavior in biological systems .

科学研究应用

合成和表征

- 类似化合物的合成涉及复杂的过程,例如使用二硫代亚铁酸钠作为还原环化剂在特定溶剂中进行还原环化。该合成对于理解这些化合物的性质和潜在应用至关重要 (Bhaskar、Kumar、Tholappanavara Hanumanthappa 和 Banakara Vijaykumar,2019 年)。

生物学评估和对接研究

- 已经合成了一些具有类似结构的化合物,并对其进行了生物学评估和分子对接研究。这些研究对于确定化合物的生物活性和潜在治疗用途至关重要 (Talupur、Satheesh 和 Chandrasekhar,2021 年)。

抗疟疾应用

- 该化合物类别的衍生物已显示出作为抗疟疾剂的潜力。针对特定恶性疟原虫菌株的体外抗疟疾活性和分子对接研究证明了它们的功效 (Septiana、Purwono、Anwar、Nurohmah 和 Syahri,2021 年)。

材料科学中的配位聚合物

- 在材料科学领域,相关化合物已被用于构建过渡金属配位聚合物,展示了该化合物在大类科学应用中的多功能性 (Xiong、Shi、Li、Zhu 和 Li,2013 年)。

属性

IUPAC Name |

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O5/c1-35-23-6-4-5-22(15-23)31-28(34)24-17-32(18-29-24)16-19-7-10-21(11-8-19)30-27(33)14-20-9-12-25(36-2)26(13-20)37-3/h4-13,15,17-18H,14,16H2,1-3H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVNXQATYPNAGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)

![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)

![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)